molecular formula C4H7NS B1333366 Pyrrolidine-2-thione CAS No. 2295-35-4

Pyrrolidine-2-thione

Cat. No.: B1333366
CAS No.: 2295-35-4
M. Wt: 101.17 g/mol
InChI Key: IMWUREPEYPRYOR-UHFFFAOYSA-N
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Description

Pyrrolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing pyrrolidine-2-thione involves the thionation of the corresponding lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . This reaction typically proceeds under mild conditions, yielding the desired thiopyrrolidone.

Another approach involves the (3+2) cycloaddition of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . This method, catalyzed by organocatalysts, involves the conjugate addition of the α-isothiocyanatocarbonyl compound to an alkene, followed by ring closure to form the thiopyrrolidone.

Industrial Production Methods: Industrial production of this compound often relies on the scalability of the thionation process using phosphorus pentasulfide or Lawesson’s reagent. These methods are favored due to their efficiency and the relatively low cost of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions typically yield pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiopyrrolidones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Substituted thiopyrrolidones.

Scientific Research Applications

Pyrrolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: this compound derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Some derivatives are being investigated for their potential use in treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrrolidine-2-thione and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, some derivatives inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The specific molecular targets and pathways can vary depending on the derivative and its intended application .

Comparison with Similar Compounds

Pyrrolidine-2-thione can be compared with other similar compounds such as:

Uniqueness: this compound’s unique sulfur-containing ring structure imparts distinct chemical properties, making it valuable in various synthetic and medicinal applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.

Properties

IUPAC Name

pyrrolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWUREPEYPRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177493
Record name 2-Pyrrolethione, tetrahydro-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-35-4
Record name 2-Pyrrolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolethione, tetrahydro-, (Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolethione, tetrahydro-, (Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Pyrrolidine-2-thione?

A1: this compound has the molecular formula C4H7NS and a molecular weight of 101.15 g/mol. [, ]

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, infrared spectroscopy reveals that the C=S group in this compound contributes to bands around 1000 cm-1 and below 600 cm-1. Specifically, a band at 1005 cm-1 in the closely related Pyrrolidine-2-selenone has been attributed to the C=Se stretch, indicating a significant double bond character in this bond. []

Q3: Has this compound been explored for catalytic applications?

A4: The provided research focuses primarily on this compound as a synthetic building block rather than a catalyst. Its structure, particularly the presence of the thioamide group, makes it a versatile precursor for various heterocyclic compounds. [, , , , , , , , , ]

Q4: Have there been any computational studies on this compound and its derivatives?

A5: Yes, DFT calculations were employed to investigate the stability and structure of charge transfer complexes (CTCs) formed between various thioamides, including this compound, and Tetracyanoethylene (TCNE). These studies provided insights into the electronic interactions within these complexes and their stability in different solvents. []

Q5: How do structural modifications of this compound influence its reactivity?

A6: Substitutions on the nitrogen atom of the this compound ring system can significantly impact its photochemical behavior. For instance, the presence of different N-substituents can lead to either desulfurization, forming pyrroles, or reduction to pyrrolidine-2-thiones upon irradiation. []

Q6: Are there any studies on how modifying the this compound scaffold affects its biological activity?

A7: While the provided research primarily focuses on the synthetic utility of this compound and its derivatives, one study explored the pharmacological activity of novel Pyrrolidine-2-thiones and 2-methylenepyrrolidines. [] This suggests potential for further investigation into the structure-activity relationships of these compounds for specific biological targets.

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